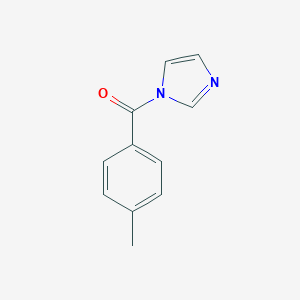

1-(4-methylbenzoyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11(14)13-7-6-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGYLPGIFASWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylbenzoyl 1h Imidazole and Its Congeners

Established Synthetic Routes to N-Acylimidazoles

The synthesis of N-acyl imidazoles is predicated on the nucleophilic character of the imidazole (B134444) ring, which readily attacks electrophilic acyl sources. nih.gov These reactions produce reactive amides, often termed azolides, which are more susceptible to nucleophilic attack than typical amides. nih.gov

The N-acylation of imidazole involves the formation of a carbon-nitrogen bond between a nitrogen atom of the imidazole ring and the carbonyl carbon of an acyl group. Imidazole contains two nitrogen atoms: a pyridine-like nitrogen (N-3) and a pyrrole-like nitrogen (N-1) that bears a hydrogen atom. Acylation typically occurs at the N-1 position after deprotonation or via direct reaction with a highly reactive acylating agent. nih.gov The resulting N-acyl imidazole is a unique electrophile with moderate reactivity and a relatively long half-life, making it a versatile tool in chemical biology and organic synthesis. nih.gov

A variety of reagents and conditions have been developed for the efficient synthesis of N-acyl imidazoles. The choice of method often depends on the nature of the acyl group and the desired purity of the product.

Common approaches include:

Acyl Halides: The reaction between an acyl chloride and imidazole is a direct method. This reaction is often performed in an aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct. In some cases, a twofold excess of imidazole is used in an aprotic solvent like chloroform (B151607) or benzene (B151609) at room temperature. researchgate.net

Carboxylic Anhydrides: A simple and clean method involves reacting a carboxylic anhydride (B1165640) with 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com This process is advantageous as it produces the desired N-acylimidazole and carbon dioxide, an easily removable byproduct, fully utilizing all imidazole groups from the CDI. google.com

Aldehydes: An organocatalytic method has been developed to synthesize various activated amides, including N-acyl imidazoles, directly from aldehydes. acs.orgacs.org This approach often utilizes a catalyst system like CTAB (cetyltrimethylammonium bromide) and an oxidant such as t-BuOOH. acs.orgacs.org

The table below summarizes common reagents and conditions.

| Reagent Type | Specific Reagent Example | Solvent | Temperature | Notes |

| Acyl Halide | Benzoyl Chloride | Pyridine | Room Temp. | Can sometimes lead to imidazole ring opening. researchgate.net |

| Acyl Halide | p-Toluoyl Chloride | Diethyl Ether | Room Temp. | Used for preparing related esters, indicating reactivity. orgsyn.org |

| Carboxylic Anhydride | Acetic Anhydride | Methylene Chloride | Reflux | Reaction with CDI gives a pure product with CO2 as the only byproduct. google.com |

| Aldehyde | 4-Chlorobenzaldehyde | Ethyl Acetate (B1210297) | 70 °C | Organocatalytic method with CTAB/tBuOOH. acs.org |

| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) | Aprotic Solvents | 0-200 °C | Reacts with carboxylic acids to form N-acylimidazoles. google.com |

Targeted Synthesis of 1-(4-Methylbenzoyl)-1H-Imidazole

While a specific, detailed synthesis for this compound is not extensively documented in isolation, its preparation can be reliably designed based on the well-established methods described above.

The logical precursors for the synthesis of this compound are imidazole and an activated form of 4-methylbenzoic acid (also known as p-toluic acid).

The most direct synthetic strategy involves the reaction of imidazole with 4-methylbenzoyl chloride (p-toluoyl chloride). This acyl chloride can be prepared by treating p-toluic acid with a chlorinating agent like thionyl chloride. orgsyn.org The subsequent reaction would proceed as follows:

Imidazole acts as the nucleophile.

4-methylbenzoyl chloride serves as the electrophilic acylating agent.

A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction, preventing the formation of imidazole hydrochloride and driving the reaction to completion.

Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether are ideal to prevent hydrolysis of the acyl chloride and the product.

An alternative route uses 4-methylbenzoic anhydride in conjunction with 1,1'-carbonyldiimidazole (CDI), which would yield the target compound cleanly. google.com

Optimizing the synthesis of N-acyl imidazoles is crucial for achieving high yield and purity. Several parameters can be adjusted:

Stoichiometry: Using a slight excess of the acylating agent can ensure full conversion of the imidazole. Conversely, when reacting with CDI, adjusting the stoichiometry can lead to the exclusive formation of the desired product without anhydride byproducts. acs.org

Solvent: The choice of solvent is critical. Aprotic solvents are preferred. Studies have shown that for some organocatalytic routes, ethyl acetate provides better yields than THF or toluene (B28343), and the absence of water is beneficial to prevent hydrolysis. acs.org

Temperature: Many N-acylation reactions can be performed at room temperature. However, for less reactive precursors or to increase the reaction rate, gentle heating may be required. acs.orgresearchgate.net Cooling the reaction mixture during the addition of highly reactive reagents like acyl chlorides can help control the reaction and minimize side products.

Purification: Purification is typically achieved through standard laboratory techniques. After the reaction, a wash with a saturated sodium chloride solution can remove water-soluble impurities. orgsyn.org The final product can be isolated by removing the solvent under vacuum and further purified by distillation or column chromatography. orgsyn.orgnih.gov

Synthesis of Related N-Acyl Imidazole Derivatives

The synthetic methodologies for N-acylation are broadly applicable, allowing for the creation of a diverse range of N-acyl imidazole derivatives. These congeners are valuable in various fields, from medicinal chemistry to materials science. nih.govnih.gov

Research has demonstrated the synthesis of various substituted N-acyl imidazoles:

N-Acyl Imidazoles from Aldehydes: A variety of aromatic and aliphatic aldehydes can be converted into their corresponding N-acyl imidazoles. acs.orgacs.org This includes sterically hindered benzaldehydes and heteroaromatic aldehydes. acs.org

Highly Twisted N-Acyl Imidazoles: Complex, sterically hindered N-benzoyl imidazoles have been synthesized. nih.gov For instance, the condensation of 2-bromoacetophenone (B140003) with benzamidine, followed by N-benzoylation using benzoyl chloride and sodium hydride, serves as a key step in constructing these sterically demanding structures. nih.gov

N-Substituted Imidazole Esters: Imidazole can be reacted with reagents like ethyl chloroacetate (B1199739) to form an imidazole ester intermediate, which can then be reacted with various amines to produce a series of N-substituted imidazole derivatives. nih.gov

The following table showcases a selection of synthesized N-acyl imidazole derivatives and their precursors.

| Product | Imidazole Derivative | Acyl Source / Reagent | Key Findings |

| 2-Aryl-4-benzoyl-imidazoles | 2-Aryl-1H-imidazole | Substituted Benzoyl Chloride | Created a series of potent tubulin polymerization inhibitors for potential anticancer applications. nih.gov |

| N-Acyl Saccharins / Imidazoles | Imidazole | Various Aldehydes (e.g., 4-chlorobenzaldehyde) | An organocatalytic approach using CTAB/tBuOOH enables the synthesis from aldehydes in good yields. acs.orgacs.org |

| Highly Twisted N-Benzoyl Imidazoles | 2,5-Disubstituted Imidazole | Benzoyl Chloride | Synthesis of sterically hindered amides with significant torsional angles, useful as acyl transfer reagents. nih.gov |

| N-Substituted Imidazole Amides | Imidazole | Ethyl Chloroacetate, then various amines | A two-step process to create a library of derivatives for antimicrobial screening. nih.gov |

Modular Synthetic Approaches to Substituted N-Acylimidazoles

Modular synthesis allows for the rapid generation of a diverse library of molecules from common precursors. researchgate.net For N-acylimidazoles, these approaches typically involve either the construction of a substituted imidazole ring followed by acylation, or the direct acylation of a pre-existing imidazole scaffold.

One prominent one-pot modular approach facilitates the synthesis of 2,4(5)-disubstituted imidazoles starting from readily available ketones and aldehydes. researchgate.netnih.gov This method employs a sequential Kornblum oxidation of a ketone (like acetophenone), followed by a Radziszewski imidazole condensation with an aldehyde (such as p-tolualdehyde). researchgate.netnih.gov This strategy avoids the isolation of the intermediate glyoxal (B1671930) and uses common reagents like catalytic hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting substituted imidazole can then be acylated to produce the target N-acylimidazole. This entire process can be performed in a few steps to generate a library of kinase inhibitors, demonstrating its efficiency. nih.gov

Another versatile method involves the organocatalytic synthesis of N-acylimidazoles directly from aldehydes. acs.org In this approach, an aldehyde is reacted with an N-nucleophile like imidazole in the presence of a surfactant catalyst, such as cetyltrimethylammonium bromide (CTAB), and an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This method is applicable to a wide range of aromatic and aliphatic aldehydes, providing the corresponding N-acylimidazoles in moderate to good yields. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool for creating substituted imidazoles, often leading to higher yields and significantly reduced reaction times. biomedpharmajournal.org These methods can be performed solvent-free, sometimes using a reusable catalyst like silica-supported sodium hydrogen sulfate, which aligns with green chemistry principles. biomedpharmajournal.org

The general scheme for synthesizing this compound would involve the reaction of imidazole with 4-methylbenzoyl chloride. More complex, substituted congeners can be accessed through these modular routes, as detailed in the table below.

Table 1: Modular Synthesis of Substituted Imidazoles

| Starting Materials | Method | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Ketone, Aldehyde, Ammonia source | One-pot oxidation-condensation | 2,4(5)-disubstituted NH-imidazole | 23%–85% | researchgate.netnih.gov |

| Aldehyde, Imidazole | Organocatalytic acylation (CTAB/TBHP) | N-acylimidazole | Moderate to good | acs.org |

Regioselective Considerations in Derivatization

When synthesizing substituted N-acylimidazoles, controlling the position of functional groups (regioselectivity) is critical. This is particularly important when functionalizing a pre-formed imidazole ring that has multiple available positions for substitution.

For instance, in the synthesis of highly twisted N-acylimidazoles, the initial benzoylation of the imidazole core requires confirmation of the resulting regioisomer to ensure the acyl group is attached to the intended nitrogen atom. nih.gov Subsequent reactions, such as bromination with N-bromosuccinimide (NBS), must also proceed with high regioselectivity to install substituents at the correct positions on the imidazole ring, which is crucial for inducing the desired steric strain. nih.gov

Advanced cross-coupling reactions offer a high degree of regioselective control. An efficient synthetic route for 2,4-disubstituted imidazoles has been developed using regioselective cross-coupling on a tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate intermediate. researchgate.net This method allows for the selective synthesis of 2,4-dialkynylated or 2-alkynylated-4-arylated imidazoles under mild conditions, demonstrating precise control over the derivatization process. researchgate.net

Similarly, intramolecular annulation reactions can exhibit high regioselectivity. The synthesis of 2,7-disubstituted 3-methylimidazo[1,2-c] nih.govresearchgate.netoxazin-5-ones from N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles proceeds with a strong preference for the formation of a six-membered ring over a five-membered one, highlighting the inherent regiochemical control of the cyclization process. researchgate.net

Synthetic Methods for Twisted N-Acylimidazoles

While most amides are planar due to resonance stabilization, significant research has focused on the synthesis of "twisted" amides where the amide bond is forced out of planarity. N-acylimidazoles are particularly interesting candidates for this research because their inherent reactivity is linked to their conformational properties. nih.gov

Steric and Electronic Control in Inducing Amide Torsion

The primary strategy for inducing torsion in N-acylimidazoles is the introduction of bulky substituents near the amide bond. nih.gov This steric hindrance prevents the atoms from adopting a planar conformation. The degree of twisting, often measured by the torsional angle (τ), can be finely tuned by modifying these substituents. researchgate.netnih.gov

In a series of synthesized N-benzoyl imidazoles, strategic placement of substituents on both the imidazole ring and the benzoyl group led to a systematic increase in amide torsion. nih.gov X-ray crystallography revealed that strategic bromination of the imidazole core and modification of the benzoyl group resulted in a maximum torsional angle of 88.6°, which is nearly perpendicular and among the most twisted amides reported for a non-bicyclic system. nih.govnih.gov This extreme twisting is a direct result of the geometric and steric constraints imposed by the bulky groups, which disrupts the stabilizing overlap between the nitrogen lone pair and the carbonyl π* orbital. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, complement experimental data by providing insight into the electronic effects that govern amide geometry and stability. nih.govnih.gov These studies help to understand how both steric and electronic factors contribute to the ground-state destabilization and the unique reactivity of these twisted amides. nih.gov

Table 2: Amide Torsional Angles in Substituted N-Benzoyl Imidazoles

| Compound | Key Substituents | Torsional Angle (τ) in Solid State | Reference |

|---|---|---|---|

| 7a | Benzoyl group on substituted imidazole | High degree of twisting | nih.gov |

| 8a | Additional bromination on imidazole core | 88.6° | nih.gov |

Synthetic Pathways to Highly Twisted N-Acyl Imidazole Scaffolds

A modular and efficient synthetic route has been established to access highly twisted N-acyl imidazole scaffolds. nih.gov This pathway allows for the systematic modification of substituents to control the degree of amide torsion. nih.govnih.gov

The synthesis begins with the construction of a polysubstituted imidazole core. This is typically achieved through a condensation reaction, for example, between 2-bromoacetophenone and benzamidine, to form a 2,4,5-trisubstituted imidazole. nih.gov

The key steps in the pathway are as follows:

N-Acylation: The imidazole core is deprotonated using a base like sodium hydride (NaH), followed by the addition of an acyl chloride (e.g., benzoyl chloride). This installs the N-acyl group. nih.gov

Regioselective Halogenation: To introduce further steric bulk, the N-acylated imidazole is halogenated. For example, bromination using N-bromosuccinimide (NBS) selectively adds a bromine atom to the imidazole ring, yielding the highly sterically hindered, twisted product. nih.gov

This synthetic strategy is not only effective but also versatile. By starting with different substituted acetophenones, such as 2-bromo-4′-(trifluoromethyl)-acetophenone, analogues with different electronic properties and improved solubility can be generated. nih.gov The brevity and efficiency of this route facilitate the creation of a wide range of twisted N-acyl imidazoles, which are valuable as tunable acylating reagents. nih.govacs.org

Advanced Structural Characterization of 1 4 Methylbenzoyl 1h Imidazole and Analogs

X-ray Crystallography

The molecular geometry of 1-(4-methylbenzoyl)-1H-imidazole is defined by the spatial arrangement of its constituent atoms. Single-crystal X-ray diffraction analysis of analogous compounds reveals key bond lengths and angles. For instance, in related 1-phenyl-1H-imidazole derivatives, the bond lengths within the imidazole (B134444) ring are found to be remarkably similar across different substituents on the phenyl ring. nih.gov It is anticipated that the C-N and C=C bond lengths in the imidazole ring of this compound would be consistent with these findings.

The benzoyl moiety introduces a carbonyl group, and its bond parameters are of particular interest. The C=O bond length and the angles around the carbonyl carbon are crucial in determining the electronic and steric environment of the molecule. In a related structure, the C=O bond length was found to be in the typical range for a ketone.

The following table summarizes selected bond lengths and angles that would be expected for this compound based on data from analogous structures.

| Bond/Angle | Expected Value (Å/°) |

| C=O Bond Length | ~1.22 |

| N-C(O) Bond Length | ~1.40 |

| C(aryl)-C(O) Bond Length | ~1.49 |

| O=C-N Angle | ~120 |

| O=C-C(aryl) Angle | ~120 |

| N-C-C(aryl) Angle | ~120 |

Note: These are approximate values based on crystallographic data of analogous compounds and general chemical principles.

A key conformational feature of this compound is the torsion angle around the amide bond (N-C(O)). This rotation determines the relative orientation of the imidazole and benzoyl moieties. Studies on N-acyl saccharins, which also feature a distorted amide bond, show a twist angle (τ) of 23.0° and a nitrogen pyramidalization angle (χN) of 12.5°. acs.org

The solid-state structure of a compound is not only determined by its molecular geometry but also by the intricate network of intermolecular interactions that hold the molecules together in the crystal lattice.

The imidazole moiety is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom). nih.govnsf.govrsc.org In the solid state, this can lead to the formation of hydrogen-bonded chains or more complex networks. For instance, in the crystal structure of 1H-imidazole-1-methanol, molecules are linked via O-H···N hydrogen bonds in a head-to-tail fashion. nih.govnsf.gov In other imidazole derivatives, weak C-H···N and C-H···O hydrogen bonds are observed to play a significant role in the crystal packing. nih.govresearchgate.netnih.gov For this compound, it is plausible that C-H···O interactions involving the carbonyl oxygen and C-H···N interactions with the imidazole nitrogen are present, contributing to the stability of the crystal structure.

The following table details the types of hydrogen bonds that could be present in the crystal structure of this compound.

| Donor-H···Acceptor | Type of Interaction |

| C(imidazole)-H···O=C | Weak Hydrogen Bond |

| C(aryl)-H···O=C | Weak Hydrogen Bond |

| C(aryl)-H···N(imidazole) | Weak Hydrogen Bond |

Comparative Crystallographic Studies with Related N-Acyl Imidazoles

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of molecules. While a specific crystal structure for this compound is not publicly available, extensive studies on related N-acyl imidazoles offer significant insights into its likely structural features. A primary point of interest in these molecules is the geometry of the amide bond and the rotational relationship between the acyl group and the imidazole ring.

Unlike typical planar amides, N-acyl imidazoles can exhibit significant twisting around the N–C(O) bond. nih.gov This deviation from planarity is a result of the electronic properties of the imidazole ring and steric interactions. For instance, crystallographic analysis of compounds like p-methoxycinnamoyl-imidazole (MCA-Im) and 4-(dimethylamino)benzoyl-imidazole (DAB-Im) reveals that the degree of twist in the amide bond can vary. cdnsciencepub.com In DAB-Im, the C(O)–N amide bond shows a small twist, whereas in MCA-Im it is essentially planar. cdnsciencepub.com

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for probing their electronic and bonding characteristics in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for both the 4-methylbenzoyl and the imidazole moieties. The aromatic region of the ¹H NMR spectrum would feature two doublets for the symmetrically substituted tolyl group and three distinct signals for the imidazole ring protons. rsc.orgresearchgate.net The methyl group would appear as a singlet in the aliphatic region.

In the ¹³C NMR spectrum, distinct resonances would be observed for the carbonyl carbon, the methyl carbon, and the various aromatic and imidazole carbons. arabjchem.orgmdpi.com The chemical shift of the carbonyl carbon is particularly informative about the electronic nature of the amide bond. arabjchem.org In N-acyl imidazoles, this shift is sensitive to the degree of amide bond twisting. nih.gov

For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal proton-proton and proton-carbon correlations, allowing for a complete and confident structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds. Solvent: CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | 8.0 - 8.2 | 136 - 138 |

| Imidazole H-4 | 7.4 - 7.6 | 130 - 132 |

| Imidazole H-5 | 7.1 - 7.3 | 117 - 119 |

| Benzoyl H-2', H-6' | 7.8 - 8.0 | 130 - 132 |

| Benzoyl H-3', H-5' | 7.2 - 7.4 | 129 - 131 |

| Carbonyl C=O | - | 168 - 170 |

| Benzoyl C-1' | - | 128 - 130 |

| Benzoyl C-4' | - | 145 - 147 |

| Methyl CH₃ | 2.4 - 2.5 | 21 - 22 |

Data compiled from related structures in literature. rsc.orgacs.orgacs.org

¹⁷O NMR spectroscopy is a highly specialized technique that provides direct insight into the electronic environment of the oxygen atom. For N-acyl imidazoles, it is particularly powerful for characterizing the amide bond. A combined solid-state ¹⁷O NMR and crystallographic study on several N-acyl imidazoles demonstrated that the ¹⁷O quadrupole coupling and chemical shift tensors are critically dependent on the torsion angle of the amide bond. cdnsciencepub.com

In these systems, the carbonyl oxygen's NMR parameters are sensitive probes of the nN → π*C=O resonance interaction, which is fundamental to the planar nature of most amides. As the amide bond twists, this resonance is disrupted, leading to predictable changes in the ¹⁷O NMR observables. nih.govcdnsciencepub.com Therefore, solid-state ¹⁷O NMR can provide a quantitative measure of the deviation from planarity in the amide linkage of this compound, complementing the data obtained from X-ray crystallography. cdnsciencepub.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching band. In typical amides, this band appears around 1650 cm⁻¹. However, in N-acyl imidazoles, the position of this band is highly sensitive to the electronic environment and the degree of amide bond twisting. nih.gov

The reduced resonance in a twisted amide leads to a higher C=O bond order, causing a shift of the stretching frequency to a higher wavenumber, often above 1700 cm⁻¹. nih.gov For example, IR data for the related compound 2-(4-methylbenzoyl)benzo[d]isothiazol-3(2H)-one shows a strong carbonyl absorption at 1707 cm⁻¹. acs.org Other characteristic bands for this compound would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and imidazole rings, and various bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch | 1700 - 1720 | Strong |

| Aromatic/Imidazole C=C, C=N Stretch | 1500 - 1610 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-H Bending | 700 - 900 | Strong |

Data compiled from related structures in literature. nih.govacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its two main chromophores: the imidazole ring and the 4-methylbenzoyl group.

Imidazole itself exhibits a characteristic absorption peak around 217 nm, which is attributed to a π → π* transition of the C=N bond. researchgate.net The benzoyl chromophore also shows strong π → π* transitions. The combination of these two systems in one molecule is expected to result in intense absorption bands in the UV region. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen and the imidazole nitrogens, may also be observed at a longer wavelength. researchgate.net Studies on similar imidazole derivatives show strong absorption peaks typically below 300 nm. springerprofessional.deresearchgate.net The exact position and intensity of these bands are influenced by the solvent and the specific electronic interactions between the two ring systems.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Benzoyl and Imidazole Rings | 220 - 280 |

| n → π | Carbonyl and Imidazole Nitrogens | > 280 |

Data compiled from related structures in literature. researchgate.netspringerprofessional.deresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into the stability of its constituent parts.

When subjected to electron ionization (EI), the molecule is ionized to produce a molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular formula of this compound is C₁₁H₁₀N₂O, giving it a calculated molecular weight of approximately 186.21 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at an m/z of 186.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds. In N-acylimidazoles, the most labile bond is typically the C-N bond connecting the acyl group to the imidazole ring. libretexts.orgchemguide.co.uk The primary fragmentation event for this compound is the cleavage of this bond, leading to the formation of a stable 4-methylbenzoyl cation (an acylium ion) and an imidazolyl radical.

The most prominent peak in the spectrum, often the base peak, is predicted to be the 4-methylbenzoyl cation at m/z 119 . libretexts.org This high stability is attributed to the resonance delocalization of the positive charge across the carbonyl group and the aromatic ring. This prediction is strongly supported by the mass spectra of analogous compounds like 4-methylbenzoyl chloride, which also show a dominant peak at m/z 119 corresponding to the [CH₃C₆H₄CO]⁺ ion. nist.gov

This primary acylium ion can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of a tolyl cation at m/z 91 . The tolyl cation itself is a relatively stable species.

The other initial fragment, the imidazolyl portion, would appear as a cation at m/z 67 . The mass spectrum of imidazole itself shows characteristic fragments, and the imidazolyl cation is a known entity in mass spectrometry. nist.gov

The predicted key fragmentation pathways and the corresponding m/z values are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 186 | Molecular Ion [M]•+ | [C₁₁H₁₀N₂O]•+ | Ionization of the parent molecule |

| 119 | 4-Methylbenzoyl cation (Acylium ion) | [C₈H₇O]⁺ | Cleavage of the C-N bond (Loss of C₃H₃N₂) |

| 91 | Tolyl cation | [C₇H₇]⁺ | Loss of CO from the m/z 119 fragment |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methylbenzoyl chloride |

Reactivity and Reaction Mechanisms of 1 4 Methylbenzoyl 1h Imidazole

Role as an Acyl Transfer Reagent

N-acylimidazoles, including 1-(4-methylbenzoyl)-1H-imidazole, are effective acyl transfer reagents, finding utility in various chemical transformations. Their enhanced reactivity is a key feature that distinguishes them from less reactive amides.

Mechanistic Pathways of Acyl Transfer

The primary mechanism for acyl transfer from this compound involves nucleophilic attack at the carbonyl carbon of the acyl group. The imidazole (B134444) ring, being a pseudo-halide, is an excellent leaving group, facilitating the departure of the imidazolide (B1226674) anion upon nucleophilic attack. The general pathway can be described as a two-step process:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the imidazole ring is eliminated as an anion, which is subsequently protonated, resulting in the formation of the acylated nucleophile and imidazole.

The efficiency of this process is significantly influenced by the stability of the resulting imidazolide anion.

Nucleophilic Reactivity Profile and Electrophilicity

The carbonyl carbon in this compound is highly electrophilic. This is due to the electron-withdrawing nature of the imidazole ring, which is not a strong enough electron donor to significantly stabilize the carbonyl group through resonance, a phenomenon prevalent in more stable amides. This lack of delocalization of the nitrogen lone pair into the carbonyl group results in a more pronounced positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The reactivity of N-acylimidazoles is such that they are considered "super-active" acylating agents, with reactivity comparable to that of acid anhydrides and acyl halides. rsc.org This high electrophilicity allows for the acylation of a wide range of nucleophiles under mild conditions.

Influence of Substituents on Acyl Transfer Efficiency

Substituents on the benzoyl ring play a crucial role in modulating the acyl transfer efficiency by altering the electrophilicity of the carbonyl carbon. The 4-methyl group on the benzoyl ring in this compound is an electron-donating group. This has a deactivating effect on the acyl transfer reaction compared to an unsubstituted benzoyl group.

In a study on the hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles, which are structurally similar to this compound, the introduction of an electron-donating methyl group (toluoyl derivative) resulted in a decreased rate of hydroxide-ion-catalyzed hydrolysis compared to the unsubstituted benzoyl derivative. researchgate.net This is because the electron-donating methyl group slightly reduces the positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups on the benzoyl ring would be expected to enhance the rate of acyl transfer.

Hydrolytic Stability and Reactivity in Aqueous Environments

A study on the hydrolysis of N-toluoyl-4,5-diphenylimidazole, a close analog of this compound, provided kinetic data that can be used to infer the hydrolytic behavior of the target compound. researchgate.net The pH-rate profile for the hydrolysis of this class of compounds typically shows three distinct regions: a hydroxide (B78521) ion-catalyzed reaction at high pH, a pH-independent reaction at neutral pH, and a hydronium ion-catalyzed reaction at low pH. researchgate.net

The electron-donating nature of the 4-methyl group in this compound is expected to decrease the rate of hydrolysis across all pH ranges compared to the unsubstituted N-benzoylimidazole. The kinetic data for the hydrolysis of N-toluoyl-4,5-diphenylimidazole at 30°C are presented in the table below, offering an insight into the expected reactivity of this compound.

| Hydrolysis Pathway | Rate Constant for N-toluoyl-4,5-diphenylimidazole |

| Hydronium ion-catalyzed (k_H) | 0.5260 M⁻¹s⁻¹ |

| pH-independent (k_o) | 4.59 x 10⁻⁴ s⁻¹ |

| Hydroxide ion-catalyzed (k_OH) | 26.3 M⁻¹s⁻¹ |

| Data from the hydrolysis of N-toluoyl-4,5-diphenylimidazole at 30°C and an ionic strength of 0.5 M with KCl. researchgate.net |

Conformational Effects on Reactivity

The three-dimensional conformation of N-acylimidazoles, particularly the rotation around the N-C(O) amide bond, has a profound impact on their reactivity. A planar conformation allows for maximum resonance stabilization between the nitrogen lone pair and the carbonyl group, which decreases the electrophilicity of the carbonyl carbon and thus reduces reactivity.

Impact of Amide Bond Torsion on Reaction Kinetics

When the amide bond in an N-acylimidazole is twisted, the orbital overlap between the nitrogen lone pair and the carbonyl π-system is diminished. This disruption of resonance, also known as stereoelectronic destabilization, increases the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack and thus accelerating the rate of acyl transfer.

Correlation between Conformational Flexibility and Reactivity Modulations

The reactivity of N-acylimidazoles, including this compound, is significantly influenced by their conformational flexibility. Unlike typical amides which are generally planar due to strong resonance stabilization, N-acylimidazoles can exhibit significant twisting around the N-C(O) bond. This deviation from planarity has profound implications for their stability and reactivity as acyl transfer agents. nih.gov

The degree of this torsional angle is a key determinant of the compound's reactivity. A more twisted conformation disrupts the n-π* interaction between the nitrogen lone pair of the imidazole ring and the carbonyl group. This disruption reduces the double bond character of the N-C(O) bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, highly twisted N-acyl imidazoles are more reactive as acyl transfer reagents. nih.gov

Studies on sterically hindered N-acylimidazoles have shown that increasing the steric bulk on the acyl group can force a more twisted conformation, thereby enhancing reactivity. This principle allows for the fine-tuning of the reactivity of these acylating agents by modifying the substituents on the benzoyl ring. nih.gov For instance, the introduction of a methyl group at the para-position of the benzoyl ring in this compound influences the electronic properties of the acyl group, which in turn can modulate the conformational equilibrium and, consequently, its reactivity.

Reaction Mechanism Studies

The unique reactivity of N-acylimidazoles has prompted extensive investigation into their reaction mechanisms. These compounds are characterized as unique electrophiles with moderate reactivity and a relatively long half-life, making them suitable for a variety of chemical transformations. nih.gov

Investigating Intermediates and Transition States

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states and intermediates involved in these reactions. nih.gov These studies help in understanding the energy barriers associated with different reaction pathways and provide insights into the structural changes that occur during the reaction. For instance, in the aminolysis of esters, the formation of a zwitterionic tetrahedral intermediate (T±) is a key step. The stability of this intermediate can be influenced by factors such as the solvent and the presence of catalysts. rsc.org

Experimental techniques like NMR and IR spectroscopy are also vital in studying the reaction progress and identifying any stable intermediates. For example, in some radical-mediated amidation reactions, the formation of acyl radicals as intermediates has been confirmed through trapping experiments with radical scavengers like TEMPO. acs.org

Catalytic Effects in Acyl Transfer Reactions

The acyl transfer reactions involving N-acylimidazoles can be subject to catalysis. Imidazole itself can act as a catalyst in certain acyl transfer reactions. nih.gov The catalytic role of imidazole can be complex, sometimes involving general base catalysis or nucleophilic catalysis.

In the reaction of imidazole with certain esters, the rate law can exhibit a second-order dependence on the imidazole concentration, suggesting a special catalytic function where a second imidazole molecule facilitates the breakdown of the tetrahedral intermediate. rsc.org This can occur through electrophilic interaction with the leaving group and proton transfer from the attacking nucleophile. rsc.org

The efficiency of these reactions can also be influenced by the reaction medium. For instance, the use of surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to catalyze the amidation of aldehydes to form N-acylimidazoles and other activated amides. acs.org

Stereoselectivity and Regioselectivity in Reactions Involving N-Acylimidazoles

Stereoselectivity and regioselectivity are critical aspects of organic reactions, dictating the three-dimensional arrangement of atoms and the specific location of bond formation in the product.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.comyoutube.com In reactions involving N-acylimidazoles, if the substrate or the nucleophile is chiral, the reaction can proceed with a certain degree of stereoselectivity, leading to an enrichment of one enantiomer or diastereomer in the product mixture. The steric environment around the reactive center of the N-acylimidazole can influence the approach of the nucleophile, thereby dictating the stereochemical outcome. youtube.com

Regioselectivity is the preference for bond-making or breaking at one position over all other possible positions. youtube.comkhanacademy.org In reactions with polyfunctional nucleophiles, the N-acylimidazole can exhibit regioselectivity, preferentially acylating one functional group over another. For instance, in a molecule containing both an amino and a hydroxyl group, an N-acylimidazole might selectively acylate the more nucleophilic amino group. The inherent reactivity of the different functional groups and the reaction conditions play a crucial role in determining the regiochemical outcome. researchgate.net

The table below summarizes key research findings related to the reactivity and reaction mechanisms of N-acylimidazoles.

| Research Focus | Key Findings |

| Conformational Analysis | The reactivity of N-acylimidazoles is directly correlated with the torsional angle of the N-C(O) bond; greater twisting leads to higher reactivity. nih.gov |

| Reaction Intermediates | Acyl transfer reactions proceed through tetrahedral intermediates. rsc.org In some cases, acyl radical intermediates have been identified. acs.org |

| Catalysis | Imidazole can act as a catalyst in acyl transfer reactions. nih.gov Surfactants can also enhance reaction rates. acs.org |

| Selectivity | The steric and electronic properties of N-acylimidazoles can influence the stereoselectivity and regioselectivity of their reactions. youtube.comresearchgate.net |

Computational and Theoretical Studies on 1 4 Methylbenzoyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of 1-(4-methylbenzoyl)-1H-imidazole, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, reveals the molecule's most stable three-dimensional conformation. These calculations determine crucial parameters such as bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic signatures of molecules.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Insights Provided |

| NMR | ¹H and ¹³C chemical shifts | Elucidates the electronic environment of individual atoms. |

| IR | Vibrational frequencies | Identifies characteristic functional group vibrations, such as C=O and C-N stretching. |

| UV-Vis | Electronic transition wavelengths (λmax) | Reveals information about the electronic transitions and chromophores within the molecule. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting reactive sites within a molecule. nih.gov

Mapping of Charge Distribution and Reactive Sites

The MEP surface map uses a color scale to represent the electrostatic potential. nih.gov Red areas indicate regions of high electron density (negative potential), while blue areas signify regions of low electron density (positive potential). nih.govrsc.org Green denotes areas of neutral potential. nih.gov This visual representation provides a clear illustration of the molecule's charge distribution. nih.gov

Identification of Potential Nucleophilic and Electrophilic Attack Centers

The MEP map is crucial for identifying the likely centers for chemical reactions.

Nucleophilic Attack Centers: Electron-rich regions, shown in red, are susceptible to attack by electrophiles. For imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring often exhibit high electron density. orientjchem.org The oxygen atom of the carbonyl group is also a prominent electron-rich site. nih.gov

Electrophilic Attack Centers: Electron-deficient regions, depicted in blue, are prone to attack by nucleophiles. The carbonyl carbon atom is a significant electrophilic center due to the polarization of the C=O bond. Hydrogen atoms attached to the imidazole ring can also exhibit a positive potential. nih.govorientjchem.org

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting a molecule's stability and reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. nih.gov

An illustrative comparison of HOMO-LUMO gaps for related imidazole compounds is presented in the table below. This data, gathered from computational studies on various imidazole derivatives, highlights how structural modifications can tune the electronic properties and reactivity of these molecules.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazole Derivative 1A | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Imidazole Derivative (ImTPh) | -5.61 | -1.74 | 3.87 | irjweb.com |

| Al12N12@S-belt | -5.80 | -1.96 | 3.83 | nih.gov |

| Mg12O12@S-belt | -5.82 | -1.62 | 4.20 | nih.gov |

Chemical Hardness and Softness Descriptors

Chemical hardness (η) and its inverse, chemical softness (S), are additional descriptors derived from the HOMO and LUMO energies that help in understanding the reactivity of a molecule. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness indicates the ease of such changes. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. irjweb.com

These parameters can be calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

For an imidazole derivative with a HOMO-LUMO gap of 4.4871 eV, the chemical hardness was calculated to be 2.2449 eV, which is considered relatively high, suggesting significant stability. irjweb.com The chemical potential (μ), another important descriptor, indicates the molecule's tendency to either donate or accept electrons. A negative chemical potential signifies that the molecule is stable and will not spontaneously decompose. researchgate.net

The table below provides an example of calculated reactivity descriptors for an imidazole derivative, illustrating how these values are derived and interpreted.

Table 2: Illustrative Chemical Reactivity Descriptors

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.2967 | irjweb.com |

| ELUMO | -1.8096 | irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.4871 | irjweb.com |

| Chemical Hardness (η) | 2.24355 | Calculated from irjweb.com |

| Chemical Softness (S) | 0.4457 | Calculated from irjweb.com |

Theoretical Investigations of Conformational Dynamics

Computational Studies on Amide Torsional Angles

The amide bond in this compound possesses partial double bond character due to resonance, which restricts free rotation around the C-N bond. This leads to the possibility of different conformers. Computational studies on N-acyl imidazoles have revealed that the amide bond can be significantly twisted. nih.gov The degree of this twist, or torsional angle, has a profound impact on the molecule's reactivity. nih.gov

In highly twisted N-acyl imidazoles, the N-C(O) bond is elongated, and the carbonyl group exhibits more ketone-like character, making it more electrophilic. nih.gov For some N-acyl imidazoles, torsional angles as high as 88.6° have been observed in the solid state, which is a significant deviation from the planarity typically associated with amide bonds. nih.gov Computational modeling, often using DFT methods, can predict these torsional angles and the relative stabilities of different conformers. nih.gov For example, in a study of N-acylhydrazone derivatives, the presence of two conformers related to the CO-NH bond was identified through NMR experiments and supported by computational analysis. semanticscholar.org

Energetic Barriers for Conformational Interconversion

The conversion between different conformers of this compound requires overcoming an energetic barrier to rotation around the amide bond. The height of this barrier is influenced by electronic and steric factors. semanticscholar.org For typical amides, this rotational barrier is in the range of 15-20 kcal/mol. nih.gov However, for highly twisted N-acyl imidazoles, these barriers are significantly lower, in the range of 9.7-9.8 kcal/mol, which is consistent with their reduced double bond character. nih.gov

Computational methods can be used to calculate these rotational barriers, providing insights into the dynamic behavior of the molecule in solution. rsc.orgresearchgate.net The solvent can also play a crucial role, with polar protic solvents potentially increasing the rotational barrier by hydrogen bonding to the carbonyl oxygen. nih.gov The table below shows examples of calculated rotational barriers for the amide bond in different molecular systems.

Table 3: Illustrative Amide Rotational Barriers

| Compound System | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Typical Amides | 15-20 | nih.gov |

| Twisted N-acyl Imidazole 7a | 9.8 | nih.gov |

| Twisted N-acyl Imidazole 8a | 9.7 | nih.gov |

| N-acylhydrazone derivatives | ΔG≠ values calculated | semanticscholar.org |

Mechanistic Computational Studies

Modeling of Reaction Pathways and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways and energy profiles of chemical transformations. cuny.edunih.gov For acylimidazoles, a key reaction is hydrolysis, which can proceed through different mechanisms depending on the conditions. In aqueous mineral acids, the hydrolysis of benzoylimidazole involves the reversible addition of a water molecule to the protonated substrate to form a tetrahedral intermediate. cdnsciencepub.com At low acidity, the breakdown of this intermediate is the rate-determining step, while at high acidity, its formation becomes rate-limiting. cdnsciencepub.com

Computational studies can map out the free energy surface of such reactions, helping to determine whether the mechanism is stepwise or concerted. researchgate.net For the reaction of imidazole with p-nitrophenyl acetate (B1210297), a concerted mechanism was proposed based on calculations of the energy levels of the tetrahedral intermediate. researchgate.net

Acylimidazoles are also known as effective acylating agents due to the good leaving group ability of the imidazole moiety. nih.gov The reactivity of this compound in nucleophilic acyl substitution reactions can be modeled to predict reaction rates and product distributions. Evidence for a benzoyl radical intermediate has been found in some amidation reactions, suggesting that radical pathways may also be accessible under certain conditions. acs.org These computational models provide a detailed picture of the transition states and intermediates involved, which is often difficult to obtain through experimental means alone. researchgate.netcdnsciencepub.com

Elucidation of Rate-Determining Steps and Transition State Geometries

The elucidation of reaction mechanisms, including the identification of rate-determining steps and the characterization of transition state geometries, is a cornerstone of computational chemistry. For acylimidazoles, such as this compound, a key reaction of interest is hydrolysis, which involves the cleavage of the acyl-imidazole bond. While specific computational studies on the hydrolysis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous acylimidazole systems.

Density Functional Theory (DFT) is a powerful tool for modeling these reaction pathways. For instance, studies on the hydrolysis of acetylimidazole, a structurally related compound, have provided a general framework for understanding the process. The reaction is typically proposed to proceed through a tetrahedral intermediate, formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl group.

The rate-determining step in such reactions is often the formation or breakdown of this tetrahedral intermediate. Computational models can calculate the energy barriers associated with each step of the reaction pathway. The transition state (TS) is the highest energy point along the reaction coordinate connecting the reactant and the intermediate or the intermediate and the product. Its geometry provides a snapshot of the bond-breaking and bond-forming processes.

In a hypothetical computational study on the hydrolysis of this compound, the transition state for the formation of the tetrahedral intermediate would likely exhibit an elongated C-N bond between the carbonyl carbon and the imidazole ring, and a partially formed C-O bond with the incoming water molecule. The geometry around the carbonyl carbon would shift from trigonal planar to a more tetrahedral arrangement.

To provide a more concrete example, let's consider a hypothetical transition state geometry for the nucleophilic attack of water on this compound, calculated using a DFT method such as B3LYP with a 6-31G(d) basis set. The key geometrical parameters of this transition state would be the lengths of the forming and breaking bonds.

| Parameter | Description | Hypothetical Value (Å) |

| r(C=O) | Length of the carbonyl bond | 1.25 |

| r(C-N) | Length of the bond between the carbonyl carbon and the imidazole nitrogen | 1.50 |

| r(C-Owater) | Length of the forming bond between the carbonyl carbon and the oxygen of the attacking water molecule | 1.95 |

The energy barrier for this step, known as the activation energy (ΔG‡), would determine the rate of the reaction. A higher energy barrier corresponds to a slower reaction. Computational studies on similar systems suggest that the activation energy for the formation of the tetrahedral intermediate in acylimidazole hydrolysis is significantly influenced by the nature of the acyl group and the solvent environment.

Intermolecular Interaction Analysis via Computational Methods

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as its crystal packing, solubility, and interactions with biological targets. Computational methods provide powerful tools to analyze these non-covalent interactions in detail.

One of the most common approaches is the analysis of the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms on the imidazole and methyl-substituted phenyl rings would exhibit a positive potential, making them potential hydrogen bond donors.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to characterize intermolecular interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, the presence of a BCP between a hydrogen atom of one molecule and a nitrogen or oxygen atom of another would confirm a hydrogen bond.

In a crystalline solid of this compound, one would expect to find various intermolecular interactions, including:

C-H···O hydrogen bonds: Between the hydrogen atoms of the phenyl or imidazole rings and the carbonyl oxygen.

C-H···N hydrogen bonds: Between the hydrogen atoms of the phenyl ring and the nitrogen atoms of the imidazole ring of a neighboring molecule.

π-π stacking: Between the aromatic phenyl and imidazole rings of adjacent molecules.

To quantify the strength of these interactions, computational methods can be used to calculate the interaction energies. For example, the interaction energy between two molecules can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers.

| Interaction Type | Description | Estimated Interaction Energy (kcal/mol) |

| C-H···O | Hydrogen bond between a C-H group and the carbonyl oxygen | -2 to -5 |

| C-H···N | Hydrogen bond between a C-H group and an imidazole nitrogen | -1 to -3 |

| π-π Stacking | Interaction between aromatic rings | -2 to -6 |

This table presents estimated interaction energies for different types of intermolecular interactions that could be present in this compound, based on general values for such interactions.

These computational analyses provide a detailed picture of the intermolecular forces that govern the behavior of this compound at the molecular level, which is essential for rational drug design and materials science applications.

Applications of N Acylimidazoles in Organic Synthesis

Acylation Reagents in Peptide and Protein Chemical Synthesis

The synthesis of peptides and proteins is a cornerstone of biochemical research, and N-acylimidazoles have emerged as powerful tools in this endeavor. Their ability to act as efficient acyl transfer agents under gentle conditions makes them particularly suitable for constructing the delicate architecture of these biomolecules.

The formation of amide and ester bonds is fundamental to the synthesis of a vast array of organic molecules, including peptides, and plastics like nylon. acs.orgrsc.org N-acylimidazoles, such as 1-(4-methylbenzoyl)-1H-imidazole, serve as activated carboxylic acid derivatives that readily react with nucleophiles like amines and alcohols to form amide and ester linkages, respectively. These reactions typically proceed under mild conditions, often at room temperature and in a variety of solvents, which is crucial for preserving the integrity of sensitive functional groups present in complex molecules. researchgate.netacs.org

The reactivity of N-acylimidazoles can be fine-tuned by altering the substituents on the acyl group, allowing for a high degree of control over the acylation process. For instance, sterically hindered N-acylimidazoles have been shown to be more stable towards nucleophiles. nih.gov This tunable reactivity is a significant advantage over more aggressive acylating agents that can lead to undesirable side reactions.

Table 1: Examples of Amide and Ester Bond Formation using N-Acylimidazoles

| Acylating Agent | Nucleophile | Product | Reaction Conditions | Yield | Reference |

| N-acyl imidazole (B134444) | Glutathione (GSH) | S-acyl glutathione | Water, Room Temperature | High | researchgate.net |

| N-acyl imidazoles | Various amines | Amides | Not specified | Not specified | researchgate.net |

| N-acyl imidazoles | Alcohols | Esters | Acetonitrile, 25°C | Not specified | nih.gov |

| 2-(4-Methylbenzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | Not applicable | N-acyl saccharin | EtOAc, 70°C, 6h | 76% | acs.org |

This table presents illustrative examples of reactions involving the broader class of N-acylimidazoles due to limited specific data on this compound.

Native chemical ligation (NCL) is a powerful technique for the total synthesis and semisynthesis of large peptides and proteins. wikipedia.org The classic NCL reaction involves the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue. wikipedia.org N-acylimidazoles can play a crucial role in NCL and related strategies. Imidazole itself has been shown to be an effective, non-thiol-type alternative to commonly used thiol additives like 4-mercaptophenylacetic acid (MPAA) in NCL, facilitating the reaction and simplifying product purification. acs.org

Chemical Modification of Biomolecules

The ability to selectively modify proteins and nucleic acids is essential for understanding their biological functions. N-acylimidazoles have proven to be valuable reagents for the chemical labeling of these biomolecules, owing to their tunable reactivity and stability in aqueous environments. nih.govresearchgate.net

Ligand-directed acyl imidazole (LDAI) chemistry has emerged as a powerful strategy for the site-specific labeling of proteins. oup.com This approach utilizes a ligand that binds to a specific protein, tethered to a moderately reactive acylimidazole. The binding event brings the acylimidazole in close proximity to reactive residues (like lysine) on the protein surface, leading to targeted acylation and labeling. nih.gov This method has been successfully used to label proteins both in vitro and on the surface of live cells. nih.gov

N-acyl-N-alkyl sulfonamides, which can be generated from N-acylimidazoles, are another class of reagents used for the covalent labeling of proteins, including G-protein coupled receptors (GPCRs). nih.gov In the realm of nucleic acids, covalent labeling is a crucial technique for studying their functions and dynamics. nih.gov While various methods exist, those employing bioorthogonal click chemistry are particularly versatile. N-acylimidazoles can be functionalized with "handles" for such reactions, enabling a two-step labeling process.

The structural and functional analysis of RNA has been significantly advanced by the development of chemical probing techniques. nih.govresearchgate.net Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a widely used method to map RNA structures at single-nucleotide resolution. nih.gov N-acylimidazoles have emerged as superior reagents for in vivo SHAPE experiments due to their enhanced water solubility and longer half-lives compared to traditional reagents like isatoic anhydrides. nih.gov

Table 2: N-Acylimidazole Reagents in RNA SHAPE Analysis

| Reagent | Application | Key Features | Reference |

| 2-methyl-3-furoic acid imidazolide (B1226674) (FAI) | In vivo RNA structure mapping | Longer half-life in water than isatoic anhydrides | nih.gov |

| 2-methylnicotinic acid imidazolide (NAI) | In vivo RNA structure mapping in various cell types | Penetrates plasma and nuclear membranes | nih.gov |

| NAI-N3 (azide-functionalized NAI) | Transcriptome-wide in vivo SHAPE | Allows for subsequent click chemistry | nih.gov |

Catalytic Roles in Organic Transformations

Beyond their role as stoichiometric reagents, imidazoles and their derivatives can also function as catalysts in a variety of organic transformations. N-methylimidazole, for example, has been shown to catalyze the acetylation of alcohols. nih.gov The mechanism of catalysis can vary, proceeding through either a general base catalysis pathway or a nucleophilic route involving the formation of an N-acylated intermediate. nih.gov

While specific examples of this compound acting as a catalyst are not well-documented, the imidazole moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of reactions, including C-C bond formation. numberanalytics.com The imidazole ring in N-acylimidazoles can influence the reactivity of the acyl group and participate in catalytic cycles. For instance, imidazole has been shown to catalyze the hydrolysis of esters. The development of catalytic systems based on N-acylimidazoles is an active area of research with the potential to lead to more efficient and sustainable synthetic methods.

N-Acylimidazoles as Organocatalysts

The function of N-acylimidazoles in organocatalysis is primarily centered on their ability to act as efficient acyl transfer agents. In a catalytic cycle, a nucleophilic catalyst, often a chiral amine or imidazole derivative, reacts with an acylating agent to form a reactive N-acylimidazolium intermediate. This intermediate then transfers the acyl group to a substrate, regenerating the catalyst for the next cycle.

While simple imidazoles can serve as catalysts for various transformations, including multicomponent reactions, the N-acylimidazole, such as this compound, is typically the activated intermediate in these processes. rsc.org For instance, in reactions involving the acylation of alcohols or amines, a catalytic amount of imidazole can facilitate the reaction. The imidazole first reacts with an acyl source (like an anhydride) to form the N-acylimidazole in situ. This highly reactive species then readily transfers its acyl group (the 4-methylbenzoyl group, in this case) to the nucleophilic substrate. The stability and reactivity of the N-acylimidazole intermediate are crucial for the efficiency of the catalytic process.

The properties of N-acylimidazoles as reactive intermediates are summarized in the table below.

| Property | Description | Relevance to Catalysis |

| Electrophilicity | The carbonyl carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the imidazole ring. | Enables efficient transfer of the acyl group to a wide range of nucleophiles under mild conditions. |

| Leaving Group Ability | The imidazole anion is a relatively stable leaving group, facilitating the acyl transfer step. | Promotes the regeneration of the nucleophilic catalyst and ensures catalytic turnover. |

| Tunable Reactivity | The electronic and steric properties of the acyl group can be modified to fine-tune the reactivity of the molecule. | Allows for optimization of catalytic systems for specific substrates and transformations. |

| Stability | N-acylimidazoles are often stable enough to be isolated and handled, yet reactive enough for synthesis. nih.gov | They can be used as bench-stable reagents that generate catalytic species or act as the key intermediate in a catalytic cycle. |

Design and Application of Chiral N-Acyl Imidazole Catalysts

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. youtube.comyoutube.com In this arena, chiral imidazole-based nucleophilic catalysts have emerged as powerful tools. nih.gov The design of these catalysts often involves creating a rigid, sterically defined environment around the nucleophilic nitrogen of an imidazole or a related scaffold, such as a dialkylaminopyridine (DMAP). nih.govprinceton.edu

In a typical catalytic cycle, the chiral imidazole catalyst attacks an acylating agent, such as an anhydride (B1165640), to form a chiral N-acylimidazolium salt intermediate. This intermediate is the key to enantioselectivity. The chiral backbone of the catalyst shields one face of the activated acyl group, directing the incoming nucleophile to attack from the other, less hindered face. This controlled approach results in the formation of a product with high enantiomeric excess.

While this compound itself is not a chiral catalyst, it represents the type of activated intermediate that is formed when a chiral imidazole catalyst is acylated with 4-methylbenzoyl chloride or anhydride. The design principles for effective catalysts in such transformations include:

A Rigid Chiral Scaffold: To ensure effective communication of stereochemical information.

A Nucleophilic Imidazole Nitrogen: To efficiently form the reactive N-acylimidazolium intermediate.

Appropriate Steric Shielding: To differentiate between the two faces of the reacting species.

These principles have been successfully applied in a variety of asymmetric reactions, including acylative kinetic resolutions of alcohols and amines.

Building Blocks for Complex Molecular Architectures

Beyond their role in catalysis, N-acylimidazoles like this compound are valuable building blocks for constructing more elaborate molecules. Their ability to deliver an acyl group cleanly and efficiently makes them superior to alternatives like acyl chlorides, which generate corrosive HCl as a byproduct. organic-chemistry.org

Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. Imidazole and its derivatives have been employed in MCRs in two primary ways: as a catalyst or as a structural component of the final product. nih.gov

While the direct use of a pre-formed N-acylimidazole like this compound as a reactant in a one-pot MCR is less common, its role as a key intermediate is well-established. For example, a three-component reaction between an aldehyde, imidazole, and an acyl source can proceed through the in-situ formation of an N-acylimidazole, which is then trapped by another component. Organocatalytic methods have been developed for the one-pot synthesis of substituted imidazoles from an aldehyde and an acyl imine, showcasing the pivotal role of acyl-imidazole type intermediates. nih.gov The versatility of these reactions allows for the diversity-oriented synthesis of functionalized heterocycles.

Synthesis of Diversified Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. rsc.orgresearchgate.net The synthesis of these scaffolds often relies on the strategic introduction of functional groups, followed by cyclization reactions. N-acylimidazoles are excellent reagents for the first step of such sequences. organic-chemistry.orgorganic-chemistry.org

The compound this compound can serve as a potent "4-methylbenzoyl" group donor. This acylation reaction can be the entry point into a variety of heterocyclic systems. For instance, the acylation of a substrate containing two different nucleophilic groups (e.g., an amino alcohol) can be followed by an intramolecular cyclization to generate a heterocycle. The mild conditions under which N-acylimidazoles react are particularly advantageous when working with sensitive substrates.

The table below presents representative transformations where N-acylazoles, the class to which this compound belongs, are used to generate precursors for heterocyclic synthesis.

| Starting Material | Acylating Agent | Intermediate | Resulting Heterocycle |

| Amino-alcohol | N-Acylimidazole | N-Acyl amino-alcohol | Oxazoline / Oxazine |

| Hydrazine derivative | N-Acylimidazole | Acyl-hydrazide | Oxadiazole / Triazole |

| o-Phenylenediamine | N-Acylimidazole | N-Acyl-o-phenylenediamine | Benzimidazole |

| β-Ketoester | N-Acylimidazole | C-Acylated β-ketoester | Pyranone / Pyridinone |

This strategy highlights the utility of this compound as a versatile building block, enabling access to a wide range of complex and potentially bioactive heterocyclic scaffolds.

Future Research Directions for 1 4 Methylbenzoyl 1h Imidazole

Exploration of Novel Synthetic Methodologies

The synthesis of N-acylimidazoles, including 1-(4-methylbenzoyl)-1H-imidazole, is commonly achieved through the reaction of an acyl chloride with imidazole (B134444) or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) with a carboxylic acid. google.com An alternative approach involves the organocatalytic oxidative amidation of aldehydes. acs.org Future research should aim to develop more efficient, sustainable, and versatile synthetic routes.

Key areas for future investigation include:

Green Catalysis: Research into catalytic systems that avoid stoichiometric activators or harsh reagents is a promising direction. This includes the use of earth-abundant metal catalysts or advanced organocatalysts to form the amide bond directly from p-toluic acid and imidazole or from 4-methylbenzaldehyde (B123495) under milder conditions. acs.orgbohrium.com The development of reusable, heterogeneous catalysts could significantly improve the environmental footprint and cost-effectiveness of the synthesis. bohrium.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. This methodology is also highly scalable, bridging the gap between laboratory-scale synthesis and industrial production.

One-Pot Procedures: Designing multi-component, one-pot reactions starting from readily available precursors other than p-toluic acid or its derivatives would be a significant advancement. For instance, methods that functionalize the C-H bonds of toluene (B28343) derivatives directly could represent a novel and atom-economical approach.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

The reactivity of N-acylimidazoles is attributed to the electron-withdrawing nature of the imidazole ring and the non-planar, "twisted" conformation of the N-acyl bond, which reduces amide resonance and increases the electrophilicity of the carbonyl carbon. nih.gov While this is qualitatively understood, a quantitative and dynamic picture of its reaction mechanisms is an area ripe for exploration.

Future research should focus on:

Computational Modeling: Employing high-level Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces for the acylation of various nucleophiles. nih.govresearchgate.net This would allow for the precise characterization of transition state geometries, activation energies, and the influence of solvent effects. Such studies could elucidate the stepwise versus concerted nature of the acyl transfer mechanism under different conditions. researchgate.net

Kinetic and Spectroscopic Analysis: Advanced experimental techniques, such as stopped-flow kinetics, can provide precise rate data for reactions with a range of nucleophiles (alcohols, amines, thiols). researchgate.net In-situ spectroscopic monitoring, using methods like IR and NMR spectroscopy, can help identify and characterize reaction intermediates, providing empirical validation for computational models. nih.gov

Isotope Effect Studies: Kinetic Isotope Effect (KIE) studies can be a powerful tool to probe the nature of bond-making and bond-breaking in the transition state, offering deeper insights into the reaction mechanism.

Expansion of Synthetic Applications in Emerging Fields

The primary application of this compound is as a reagent for the synthesis of amides, esters, and other carboxylic acid derivatives. nih.gov However, its unique reactivity profile suggests it could be a valuable tool in more advanced and emerging areas of chemistry. researchgate.netnih.gov

Future directions for its application include:

Bioconjugation and Chemical Biology: The ability of N-acylimidazoles to selectively acylate nucleophilic residues on proteins and other biomolecules in aqueous media makes them promising reagents for chemical biology. researchgate.netnih.gov Future work could explore the use of this compound for the site-specific modification of proteins, peptides, or even RNAs, enabling the introduction of the p-toluoyl group as a probe or functional tag. nih.govacs.org

Polymer and Materials Science: This compound could be utilized for the post-polymerization modification of functional polymers. By incorporating nucleophilic sites into a polymer backbone, subsequent reaction with this compound could be used to tune the material's properties, such as its hydrophobicity or thermal stability. researchgate.net

Synthesis of Complex Heterocycles: The acylimidazolium intermediate, formed during the reaction, is a highly reactive species. researchgate.net Research could investigate its trapping with various reactants to construct more complex heterocyclic frameworks, using the N-acylimidazole as a linchpin in cascade or domino reaction sequences.

Development of Structure-Reactivity Relationships for Design Principles